

Physicochemical Properties of 4-(2-Aminoethoxy)benzoic acid hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)benzoic acid hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

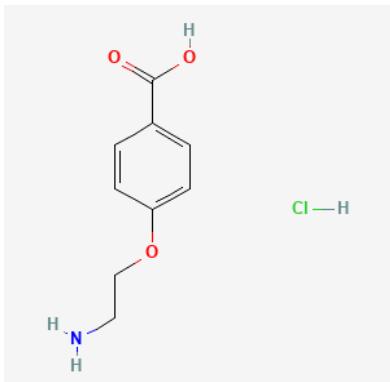
This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(2-Aminoethoxy)benzoic acid hydrochloride**. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. This guide summarizes available quantitative data, outlines detailed experimental protocols for determining key properties, and presents a conceptual framework for its potential biological interactions.

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a derivative of benzoic acid, a structural motif commonly found in a variety of biologically active compounds. The presence of an aminoethoxy side chain and a carboxylic acid function on a benzene ring suggests its potential as a versatile building block in medicinal chemistry. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and designing novel therapeutic agents. This guide aims to consolidate the available data and provide a practical framework for further investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available data for **4-(2-Aminoethoxy)benzoic acid hydrochloride**.

Property	Value	Source
Chemical Structure		
Molecular Formula	C ₉ H ₁₂ ClNO ₃	[1] [2]
Molecular Weight	217.65 g/mol	[1]
CAS Number	1050208-10-0	[2] [3] [4]
Appearance	White to off-white solid	[5]
Melting Point	>350 °C (literature)	[5]
Predicted XlogP	-1.2	[6]
Boiling Point	No data available	
Solubility	No experimental data available. The hydrochloride salt is expected to have enhanced aqueous solubility. [7]	
pKa	No experimental data available	

Experimental Protocols

Precise determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments that can be employed to characterize **4-(2-Aminoethoxy)benzoic acid hydrochloride**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

- Add an excess of **4-(2-Aminoethoxy)benzoic acid hydrochloride** to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at pH 7.4) in a sealed, inert container.
- Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
- Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Procedure:

- Accurately weigh a sample of **4-(2-Aminoethoxy)benzoic acid hydrochloride** and dissolve it in a known volume of deionized water.
- Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Immerse the calibrated pH electrode into the sample solution.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Continue the titration past the expected equivalence points.
- Plot the measured pH values against the volume of titrant added to generate a titration curve.
- The pKa values for the carboxylic acid and the amino group can be determined from the midpoints of the buffering regions on the titration curve.

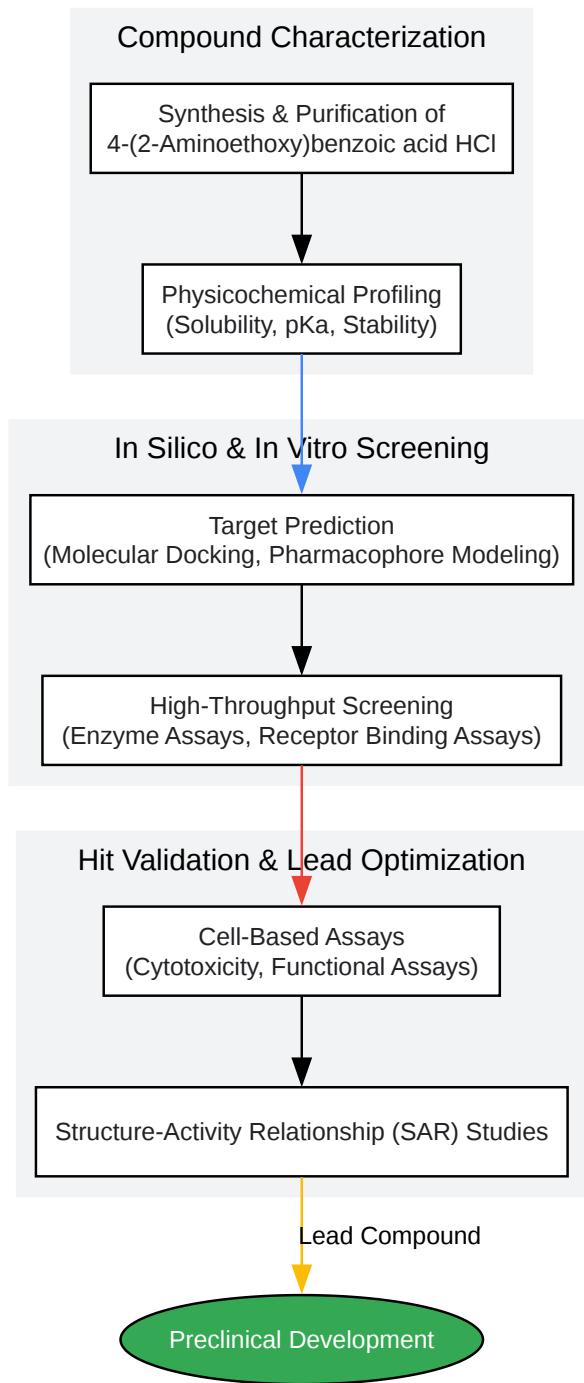
Biological Context and Potential Applications

While specific signaling pathways for **4-(2-Aminoethoxy)benzoic acid hydrochloride** have not been elucidated, the structural motifs present in the molecule suggest several potential areas of biological activity. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological effects.^{[8][9]}

Derivatives of the closely related 4-(2-(dimethylamino)ethoxy)benzohydrazide have been investigated for their antiamoebic properties.[10] Furthermore, other benzoic acid derivatives are being explored as inhibitors of acetylcholinesterase and carbonic anhydrase, which are therapeutic targets for Alzheimer's disease.[11] Another study has shown that certain benzoic acid derivatives can modulate the proteostasis network, which is implicated in aging and age-related diseases.[12]

Given these precedents, a logical workflow for investigating the biological potential of **4-(2-Aminoethoxy)benzoic acid hydrochloride** would involve a series of in vitro and in silico screening assays.

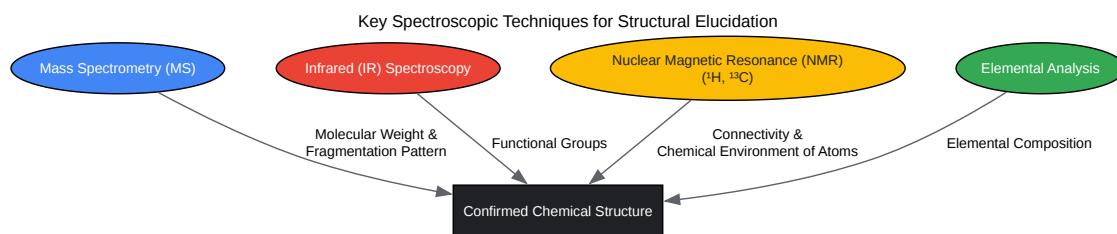
General Workflow for Biological Activity Screening

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Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Spectral Data

No specific experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **4-(2-Aminoethoxy)benzoic acid hydrochloride** were found in the public domain during the literature search. For structurally related compounds, such as 4-aminobenzoic acid, extensive spectral data are available and can serve as a reference for a qualitative prediction of the expected spectral features.[\[13\]](#)[\[14\]](#) The following diagram illustrates the logical relationship of key analytical techniques used for structural elucidation.



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Caption: Interrelation of common analytical methods for determining a compound's structure.

Conclusion

4-(2-Aminoethoxy)benzoic acid hydrochloride is a compound with potential for applications in medicinal chemistry and drug development. While some of its basic physicochemical properties are documented, a significant amount of experimental data, particularly regarding its solubility, pKa, and detailed biological activity, is currently lacking. The experimental protocols and conceptual workflows presented in this guide offer a roadmap for researchers to thoroughly characterize this molecule. Further investigation into its spectral properties and biological interactions is warranted to fully understand its potential as a valuable chemical scaffold.

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